(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound features a tetrahydroisoquinoline core with a but-2-en-1-yl substituent at the second position in the Z-configuration. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Halogenated or alkylated isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the but-2-en-1-yl substituent.
(E)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline: Has the but-2-en-1-yl group in the E-configuration.
2-Phenylethylamine: A simpler structure without the isoquinoline core.
Uniqueness
(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the but-2-en-1-yl group in the Z-configuration, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[(Z)-but-2-enyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H17N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h2-7H,8-11H2,1H3/b3-2- |
InChI Key |
BGBFRYWZMBFBLR-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CN1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CC=CCN1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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